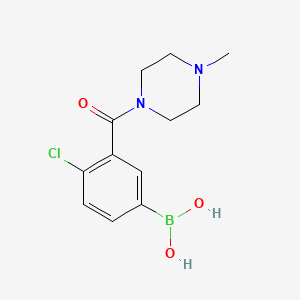

(4-氯-3-(4-甲基哌嗪-1-羰基)苯基)硼酸

描述

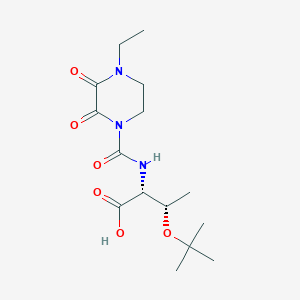

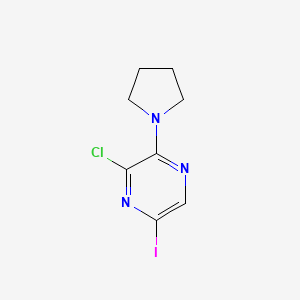

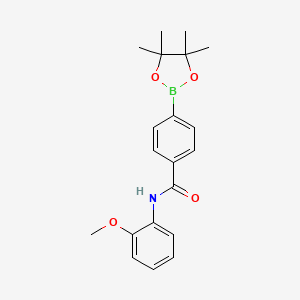

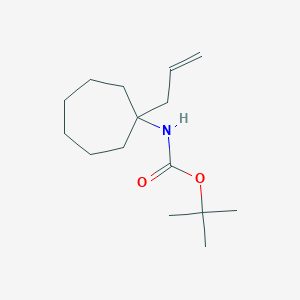

“(4-Chloro-3-(4-methylpiperazine-1-carbonyl)phenyl)boronic acid” is a chemical compound with the IUPAC name 3-[(4-methyl-1-piperazinyl)carbonyl]phenylboronic acid . It has a molecular weight of 248.09 . The compound is typically stored at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17BN2O3/c1-14-5-7-15(8-6-14)12(16)10-3-2-4-11(9-10)13(17)18/h2-4,9,17-18H,5-8H2,1H3 . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis

Boronic acids, including this compound, are valuable building blocks in organic synthesis . They are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The boron moiety can be converted into a broad range of functional groups .科学研究应用

光学调制应用

(4-氯-3-(4-甲基哌嗪-1-羰基)苯基)硼酸作为苯基硼酸(PBA)家族的一部分,在光学调制中具有应用。当 PBA 与聚乙二醇等聚合物结合时,可以帮助分散单壁碳纳米管(SWNT)并调节它们在响应于糖结合时的近红外荧光。这一特性对于糖识别至关重要,并且在生物传感器和其他基于纳米技术的设备的开发中具有潜在应用 (Mu 等,2012).

合成化学应用

在合成化学中,(4-氯-3-(4-甲基哌嗪-1-羰基)苯基)硼酸的衍生物已被合成,用于药物化学中的潜在应用。例如,已经合成了含有 N-甲基哌嗪片段的特定酰胺,导致具有潜在抗癌应用的化合物,例如抗白血病药物伊马替尼 (Koroleva 等,2011).

在多功能化合物合成中的应用

该化合物也有助于多功能化合物的合成。例如,将硼酸与氨基膦酸基团相结合的衍生物因其在医药、农业和工业化学中的潜在应用而显示出前景。这些多功能化合物可以用作合成中间体、构建模块,并且在传感、蛋白质操作和治疗学中具有用途 (Zhang 等,2017).

在有机催化中的应用

相关的2,4-双(三氟甲基)苯基硼酸已被用作羧酸和胺之间脱水酰胺化的催化剂,表明相关硼酸在有机合成和药物化合物开发中具有潜在的催化应用 (Wang 等,2018).

在药物代谢研究中的应用

此外,4-甲基哌嗪-1-碳二硫酸3-氰基-3,3-二苯丙酯盐酸盐(TM208)显示出显着的抗癌活性和低毒性,并且已经研究了它在大鼠胆汁中的主要代谢物,表明4-甲基哌嗪系列中的化合物可能在药物代谢和药代动力学研究中具有应用 (Jiang 等,2007).

安全和危害

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

作用机制

Target of Action

Boronic acids, including this compound, are often used as reagents in the suzuki-miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .

Mode of Action

In the context of the Suzuki-Miyaura cross-coupling reaction, (4-Chloro-3-(4-methylpiperazine-1-carbonyl)phenyl)boronic acid acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new palladium-carbon bond with an electrophilic organic group . In transmetalation, the organoboron compound, such as (4-Chloro-3-(4-methylpiperazine-1-carbonyl)phenyl)boronic acid, transfers the organic group from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which (4-Chloro-3-(4-methylpiperazine-1-carbonyl)phenyl)boronic acid participates, is a key biochemical pathway in synthetic chemistry . This reaction enables the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of various organic compounds .

Pharmacokinetics

As a boronic acid, it is expected to have good stability and be readily prepared .

Result of Action

The result of the action of (4-Chloro-3-(4-methylpiperazine-1-carbonyl)phenyl)boronic acid in the Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This is a crucial step in the synthesis of various organic compounds .

Action Environment

The efficacy and stability of (4-Chloro-3-(4-methylpiperazine-1-carbonyl)phenyl)boronic acid, like other boronic acids, are influenced by the reaction conditions. The Suzuki-Miyaura cross-coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . This means that the reaction can proceed effectively in a variety of environments, enhancing the versatility of (4-Chloro-3-(4-methylpiperazine-1-carbonyl)phenyl)boronic acid as a reagent .

属性

IUPAC Name |

[4-chloro-3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BClN2O3/c1-15-4-6-16(7-5-15)12(17)10-8-9(13(18)19)2-3-11(10)14/h2-3,8,18-19H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDDNKGPQOBJEIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)C(=O)N2CCN(CC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Boc-(+/-)-4-(4-{[tert-butyl(diphenyl)silyl]oxy}-phenyl)-3-amino-1-buten](/img/structure/B1434184.png)